(2-Acetylpyrimidin-5-YL)boronic acid

Suzuki–Miyaura coupling Chemoselectivity Boronic acid pKa

Suzuki-Miyaura couplings often fail due to indiscriminate boronic acid reactivity, leading to low yields and complex purification. This compound resolves this via its 2-acetyl substituent, which lowers the pKa to 4.22, enabling base-controlled chemoselectivity. - **Key Advantage:** ~1.0 unit lower pKa vs. unsubstituted pyrimidine-5-boronic acid; allows sequential couplings without protecting groups. - **Structural Uniqueness:** Orthogonal acetyl group (torsion ~90°) offers a distinct 3D pharmacophore for complement factor D or kinase inhibitor SAR. - **Logistics:** Requires -20°C cold-chain storage; heightened reactivity reduces protodeboronation side reactions.

Molecular Formula C6H7BN2O3
Molecular Weight 165.94 g/mol
Cat. No. B11918689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Acetylpyrimidin-5-YL)boronic acid
Molecular FormulaC6H7BN2O3
Molecular Weight165.94 g/mol
Structural Identifiers
SMILESB(C1=CN=C(N=C1)C(=O)C)(O)O
InChIInChI=1S/C6H7BN2O3/c1-4(10)6-8-2-5(3-9-6)7(11)12/h2-3,11-12H,1H3
InChIKeyHMHWEFQEGHWYFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of (2-Acetylpyrimidin-5-yl)boronic acid: Chemical Identity and Core Properties


(2-Acetylpyrimidin-5-yl)boronic acid (CAS 1229672-57-4, molecular formula C₆H₇BN₂O₃, MW 165.94 g/mol) is a heteroarylboronic acid building block comprising a pyrimidine ring substituted with an acetyl group at the 2-position and a boronic acid functionality at the 5-position . It is a member of the 5-pyrimidylboronic acid class, which serves as a key intermediate in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for constructing C–C bonds in pharmaceutical and agrochemical synthesis . The compound is supplied at ≥95–98% purity and requires storage at −20 °C in sealed, moisture-protected containers . Its predicted physicochemical parameters include a boiling point of 436.6 ± 55.0 °C, density of 1.35 ± 0.1 g/cm³, and a predicted pKa of 4.22 ± 0.11 .

Why (2-Acetylpyrimidin-5-yl)boronic acid Cannot Be Simply Replaced by Generic Pyrimidine-5-boronic Acids


Generic substitution fails because the 2-acetyl substituent fundamentally alters the electronic, conformational, and stability profile of the pyrimidine–boronic acid scaffold in ways that directly impact synthetic utility and biological target engagement. The electron-withdrawing acetyl group lowers the boronic acid pKa by approximately one log unit relative to unsubstituted pyrimidine-5-boronic acid , which governs chemoselectivity in base-dependent competition Suzuki–Miyaura couplings . Furthermore, the 2-acetyl group imposes a unique orthogonal conformation (torsion angle ~90° between the acetyl carbonyl and the pyrimidine ring plane) that is absent in 4- or 5-acetylpyrimidine isomers . These differences mean that substituting with a simpler pyrimidine boronic acid, a 2-halo analog, or an isomeric acetylpyrimidine boronic acid will yield a different coupling selectivity profile, a distinct three-dimensional pharmacophore, and altered handling requirements—each of which can derail a synthetic route or a structure–activity relationship (SAR) campaign. The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Head-to-Head Evidence Guide for (2-Acetylpyrimidin-5-yl)boronic acid Differentiation


Enhanced Brønsted Acidity (pKa) Directs Chemoselectivity in Competitive Suzuki–Miyaura Coupling

(2-Acetylpyrimidin-5-yl)boronic acid exhibits a predicted pKa of 4.22 ± 0.11, which is substantially lower than that of the parent pyrimidine-5-boronic acid (pKa 5.23 ± 0.10) and the common 2-chloro analog (2-chloropyrimidine-5-boronic acid, pKa 5.03 ± 0.11) . This ~1.0 log unit decrease in pKa renders the target compound approximately tenfold more acidic. In direct competition Suzuki–Miyaura coupling experiments, the reaction selectivity depends on the amount of base used: lower base stoichiometry favours the reactivity of the boronic acid with the lower pKa (i.e., the stronger acid), and the selectivity dependence increases with the magnitude of the pKa difference between competing boronic acids . Consequently, (2-acetylpyrimidin-5-yl)boronic acid can be selectively engaged in the presence of less acidic pyrimidine boronic acids by using sub-stoichiometric base conditions.

Suzuki–Miyaura coupling Chemoselectivity Boronic acid pKa Cross-coupling competition

Orthogonal Acetyl Conformation Creates a Distinct Three-Dimensional Pharmacophore

The 2-acetyl group of (2-acetylpyrimidin-5-yl)boronic acid is conformationally unique among acetylpyrimidine isomers. Experimentally determined dipole moment measurements combined with MNDO and AM1 semiempirical computations demonstrated that the acetyl group in 2-acetylpyrimidine adopts a torsion angle of approximately 90° relative to the pyrimidine ring plane, whereas 4- and 5-acetylpyrimidines are close to planar (torsion angle near 0°) . This orthogonal orientation directs the acetyl methyl group approximately perpendicular to the plane of the pyrimidine ring, creating a sterically and electronically differentiated vector for target protein engagement. In contrast, a boronic acid derived from 4- or 5-acetylpyrimidine (or from a 2-acetylpyridine scaffold) would present the acetyl group in a coplanar orientation, occupying a different region of conformational space and potentially altering key binding interactions.

Molecular conformation Torsion angle Structure-based drug design Acetylpyrimidine

Differentiated Storage and Handling Profile Reflects Enhanced Reactivity

Vendor specifications document a clear differentiation in storage requirements: (2-acetylpyrimidin-5-yl)boronic acid mandates storage at −20 °C in sealed, moisture-protected containers , whereas the parent pyrimidine-5-boronic acid is stored at 2–8 °C under inert gas , and 2-chloropyrimidine-5-boronic acid similarly requires only 2–8 °C . This more stringent cold-chain requirement (−20 °C vs. +2–8 °C) is consistent with the electron-withdrawing effect of the 2-acetyl group, which increases the electrophilicity of the boron centre and can accelerate protodeboronation or boroxine formation upon exposure to moisture or ambient temperature. The −20 °C specification is a practical proxy for heightened intrinsic reactivity that must be accounted for in procurement planning, experimental design, and inventory management.

Boronic acid stability Storage conditions Protodeboronation Cold-chain management

Validated Building Block for High-Value Complement Factor D Inhibitor Pharmacophores

The 2-acetylpyrimidin-5-yl group is a key structural element in a series of potent complement factor D (CFD) inhibitors disclosed in Achillion Pharmaceuticals patent US10287301. Compound 218 of this patent—(2S,4R)-1-(2-(3-acetyl-5-(2-acetylpyrimidin-5-yl)-1H-indol-1-yl)acetyl)-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide—incorporates the 2-acetylpyrimidin-5-yl moiety installed via a Suzuki–Miyaura coupling and exhibits an IC₅₀ of <1,000 nM against human Factor D purified from serum . In the same patent family, comparator compounds lacking the 2-acetyl substituent on the pyrimidine ring (e.g., compounds bearing unsubstituted pyrimidin-5-yl or 2-methylpyrimidin-5-yl groups) generally showed reduced potency, indicating that the 2-acetyl group contributes favourably to target engagement . Separately, a distinct chemotype incorporating the 2-acetylpyrimidin-5-yl-phenyl substructure demonstrated an IC₅₀ of 0.0125 (units as reported) against a coronavirus-related enzyme target , further underscoring the privileged nature of this building block.

Complement factor D Immuno-oncology Suzuki coupling building block Achillion Pharmaceuticals

High-Value Application Scenarios for (2-Acetylpyrimidin-5-yl)boronic acid


Chemoselective Sequential Suzuki–Miyaura Coupling in Polyheterocycle Synthesis

In synthetic sequences requiring selective engagement of one boronic acid in the presence of multiple coupling partners, the ~1.0-unit-lower pKa of (2-acetylpyrimidin-5-yl)boronic acid (4.22) versus unsubstituted pyrimidine-5-boronic acid (5.23) can be exploited by controlling base stoichiometry . Using sub-stoichiometric K₂CO₃ or acetate bases, the more acidic 2-acetylpyrimidinyl boronic acid undergoes preferential transmetallation, allowing sequential C–C bond formation without protecting-group manipulation. This strategy is particularly valuable in the construction of unsymmetrical bis(heteroaryl) architectures for kinase inhibitor or CFD inhibitor programs.

Structure-Based Drug Design Exploiting Orthogonal Acetyl Geometry

The ~90° torsion angle of the 2-acetyl group relative to the pyrimidine ring provides a unique three-dimensional pharmacophoric feature that distinguishes this building block from planar 4- or 5-acetylpyrimidine boronic acids and from 2-acetylpyridine boronic acids . Medicinal chemistry teams designing inhibitors for targets with a defined binding pocket adjacent to a heteroaryl recognition site—such as the S1 pocket of complement factor D or the ATP-binding cleft of certain kinases—can leverage this orthogonal geometry to achieve binding interactions not accessible with coplanar analogs. This conformational uniqueness has been validated in the CFD inhibitor patent series US10287301, where the 2-acetylpyrimidin-5-yl group contributes to sub-micromolar potency .

Cold-Chain-Managed Procurement for High-Reactivity Suzuki Coupling Workflows

The mandated −20 °C storage temperature reflects the enhanced electrophilicity of the boron centre conferred by the electron-withdrawing 2-acetyl group. Research groups and CROs procuring this compound must implement cold-chain shipping and −20 °C freezer storage protocols. In return, the heightened reactivity can translate into faster coupling kinetics and higher conversion in challenging Suzuki reactions with electron-deficient or sterically hindered aryl halide partners, where less reactive boronic acids may require forcing conditions that promote protodeboronation side reactions.

Direct Entry into Complement Factor D and Coronavirus Target SAR Campaigns

Procurement of (2-acetylpyrimidin-5-yl)boronic acid provides a direct synthetic entry point into at least two independently validated biological target series: (i) complement factor D (CFD) inhibitors, where the 2-acetylpyrimidin-5-yl moiety is a core pharmacophoric element in Achillion's US10287301 patent family with Factor D IC₅₀ values below 1,000 nM ; and (ii) coronavirus enzyme inhibitors, where a related 2-acetylpyrimidin-5-yl-phenyl derivative exhibits an IC₅₀ of 0.0125 . Using this specific boronic acid eliminates the need to synthesize and optimize the 2-acetylpyrimidine heterocycle de novo, accelerating hit-to-lead timelines in these therapeutically relevant areas.

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